Adenosine A1 Receptor Affinity: 5,6-Dimethyl Substitution vs. Unsubstituted Parent Scaffold
The 5,6-dimethyl substitution pattern on the pyrrolo[2,3-d]pyrimidine scaffold confers a measurable, albeit modest, affinity for the adenosine A1 receptor. The target compound, 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibits a Ki value of 55,000 nM (55 μM) for the rat adenosine A1 receptor [1]. This value serves as a baseline for the unsubstituted parent core. In contrast, more elaborated derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, such as those with a mesityl group at position 7 and substituted amino groups, can achieve Ki values as low as 1 nM for the corticotropin-releasing factor 1 (CRF-1) receptor, demonstrating the dramatic impact of substitution on target engagement [2].
| Evidence Dimension | Binding affinity (Ki) for adenosine A1 receptor |
|---|---|
| Target Compound Data | Ki = 55,000 nM |
| Comparator Or Baseline | Highly substituted pyrrolo[2,3-d]pyrimidine derivative (CRF-1 antagonist): Ki = 1 nM |
| Quantified Difference | ~55,000-fold difference in affinity for respective targets |
| Conditions | Radioligand binding assay using rat brain membrane and [3H]-R-PIA |
Why This Matters
This data defines the baseline affinity of the minimally substituted core scaffold, which is essential for researchers designing focused libraries or interpreting SAR around the 5,6-dimethyl motif.
- [1] BindingDB. BDBM50014277: 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine (CHEMBL93867). Ki = 5.50E+4 nM for Adenosine A1 receptor (rat). Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50014277 View Source
- [2] ZFIN. A pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidin-4-amine which is substituted by methyl groups at positions 2, 5, and 6, by a mesityl group at position 7... Ki = 1 nM for CRF-1 receptor. Available at: https://franklin.zfin.org View Source
